Methyl 2-(ethylamino)propanoate
Overview
Description
Methyl 2-(ethylamino)propanoate is an organic compound with the molecular formula C6H13NO2 It is an ester derivative of propanoic acid and is characterized by the presence of an ethylamino group attached to the second carbon of the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(ethylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(ethylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of ethylamine with methyl acrylate. This reaction proceeds via a Michael addition mechanism, where the nucleophilic ethylamine attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(ethylamino)propanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and a nucleophile under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2-(ethylamino)propanoic acid and methanol.
Reduction: The corresponding alcohol, 2-(ethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(ethylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-(ethylamino)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)propanoate
- Ethyl 2-(ethylamino)propanoate
- Methyl 2-(propylamino)propanoate
Uniqueness
Methyl 2-(ethylamino)propanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethylamino group allows for specific interactions with target molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(ethylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIKEWZWZGBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89584-15-6 | |
Record name | methyl 2-(ethylamino)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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